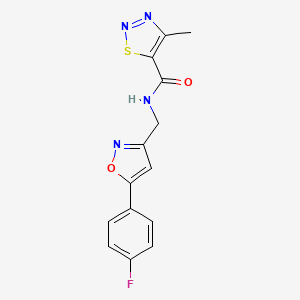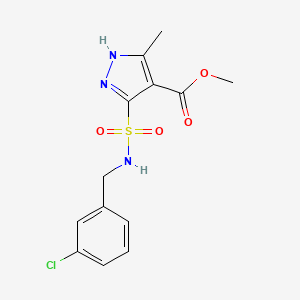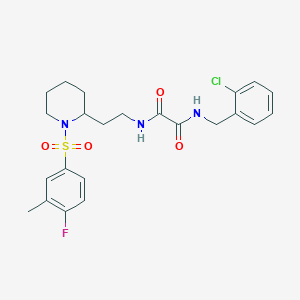
2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole often involves Pd-, Ni-catalyzed couplings reactions, such as Suzuki, Negishi, and Kumada reactions . The complexes containing the o-tolyl ligand can be synthesized by metathesis starting from trans-(PPh 3) 2 Ni(o-tolyl)Cl (1), indicating they are indeed stable complexes .Chemical Reactions Analysis
The chemical reactions involving compounds similar to 2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole often involve Pd-, Ni-catalyzed couplings reactions, such as Suzuki, Negishi, and Kumada reactions . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Scientific Research Applications
Novel Imidazole Derivatives and Their Applications
Experimental and Computational Study of Imidazole Derivatives :
- Two novel imidazole derivatives, closely related to 2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole, have been synthesized and characterized. They exhibit significant non-linear optical (NLO) behavior, surpassing the standard NLO material urea. Their anti-bacterial activity has been demonstrated against both gram-positive and gram-negative bacteria, highlighting their potential in pharmaceutical applications. Computational studies, including molecular docking, suggest inhibitory activity against specific proteins (Smitha et al., 2018).
Synthesis of Novel Imidazoles for Antimicrobial Use :
- The broader class of imidazole compounds, including structures similar to 2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole, have been synthesized and tested for antimicrobial activities. These compounds show a broad spectrum of applications in clinical medicine due to their significant therapeutic properties (Narwal et al., 2012).
Imidazole Derivatives in Corrosion Inhibition
- Imidazole Derivatives as Corrosion Inhibitors :
- Imidazole compounds, including derivatives like 2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole, have shown effectiveness in protecting copper from corrosion in chloride media. Their efficiency increases with rising solution pH, attributed to stronger adsorption of the neutral molecule at higher pH values (Ćurković et al., 2010).
Applications in Biomedical Research
Anticancer Activity of Imidazole Derivatives :
- Imidazole derivatives, structurally related to 2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole, have shown potential as anticancer agents. Certain compounds, such as 2-amino-1-thiazolyl imidazoles, have demonstrated cytotoxicity against human cancer cells, offering new avenues in cancer therapy (Li et al., 2012).
Imidazole Derivatives in Antimicrobial and Antitubercular Research :
- A series of imidazole derivatives, including structures similar to 2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole, have been synthesized and evaluated for antimicrobial and antitubercular activities. Some compounds have shown potent activity against Mycobacterium tuberculosis, contributing to the development of new treatments for tuberculosis (Ramprasad et al., 2015).
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(2-methylphenyl)-5-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2S/c1-16-9-5-8-14-19(16)23-20(17-10-3-2-4-11-17)15-22-21(23)24-18-12-6-7-13-18/h2-5,8-11,14-15,18H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFNVGZUXXIIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SC3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2608537.png)

![[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol](/img/structure/B2608539.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2608545.png)



![N-([2,3'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2608552.png)
![2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one](/img/no-structure.png)
![ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2608555.png)
![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2608557.png)

